Phosphomolybdic acid solution

Descripción

Contextualization within Heteropoly Acid Chemistry

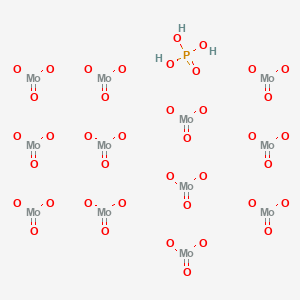

Phosphomolybdic acid is structurally defined as a heteropolyoxometalate. wikipedia.org It belongs to a class of complex inorganic acids where a central heteroatom, in this case, phosphorus, is encapsulated by a cage-like framework of metal-oxygen polyhedra. researchgate.net The most common and stable structure for phosphomolybdic acid is the Keggin-type structure. nih.govsid.ir This architecture consists of a central tetrahedral phosphate (B84403) anion (PO₄³⁻) surrounded by twelve molybdenum oxide octahedra (MoO₆). researchgate.netontosight.ai These outer octahedra are arranged in four groups of three (Mo₃O₁₃), creating a compact and highly symmetrical anion, [PMo₁₂O₄₀]³⁻.

Heteropoly acids (HPAs) are distinguished by their strong Brønsted acidity, often exceeding that of conventional mineral acids, and their robust redox capabilities, as they can undergo reversible multi-electron transfer reactions. nih.govacs.orgnaturalspublishing.com The properties of HPAs, such as acidity and redox potential, can be systematically tuned by altering their constituent elements. rsc.org For instance, substituting the central phosphorus atom or the surrounding molybdenum atoms with other elements leads to a vast library of related compounds with tailored functionalities. nih.govrsc.org

Within the broader family of heteropoly acids, Keggin-type structures like phosphomolybdic acid and its tungsten analogue, phosphotungstic acid (H₃PW₁₂O₄₀), are the most extensively studied. sid.ir While both are strong acids, their redox properties differ, with phosphomolybdic acid generally exhibiting a stronger oxidizing ability than phosphotungstic acid. rsc.org Another significant structural class is the Wells-Dawson type, such as H₆P₂Mo₁₈O₆₂, which has a different stoichiometry and structure, leading to distinct catalytic behaviors. google.comrsc.orgresearchgate.net The ability to create salts by replacing the protons with various cations further expands the application of these compounds, for example, by rendering them insoluble for use as heterogeneous catalysts. nih.govrsc.orgmdpi.com

Table 1: Physicochemical Properties of Phosphomolybdic Acid

| Property | Value |

|---|---|

| Chemical Formula | H₃[PMo₁₂O₄₀] |

| Molar Mass | 1825.25 g/mol wikipedia.org |

| Appearance | Yellow-green crystalline solid wikipedia.org |

| Melting Point | 78-90 °C chemicalbook.com |

| Density | 1.62 g/mL (hydrate) wikipedia.org |

| Solubility | Soluble in water, ethanol (B145695), and ether wikipedia.orgchemicalbook.com |

Evolution of Research Trajectories for Phosphomolybdic Acid Systems

The scientific journey of phosphomolybdic acid has evolved from its foundational roles in analytical and life sciences to the forefront of materials science and green chemistry. Historically, PMA solution has been a staple in histology as a key component of staining methods like Masson's trichrome, where it acts as a mordant. wikipedia.orgmorphisto.decalpaclab.comfishersci.com It has also been widely used as a visualization reagent in thin-layer chromatography (TLC) for detecting a range of organic compounds, including steroids, alkaloids, and phenols. wikipedia.orgagarscientific.comillinois.edu In these applications, its ability to be reduced to a vividly colored "molybdenum blue" by certain analytes is exploited. wikipedia.org

Building on its inherent acidic and redox properties, research has increasingly focused on harnessing phosphomolybdic acid as a catalyst. molybdenum.com.cnatomscientific.com It has proven to be an effective catalyst for a variety of organic transformations, including oxidation, dehydration, and acid-catalyzed reactions. atomscientific.comsulabchemfine.com For example, it can catalyze the Skraup reaction for quinoline (B57606) synthesis and the oxidation of various substrates. wikipedia.orgmolybdenum.com.cn

More recent research trajectories have aimed at enhancing the catalytic efficacy and applicability of PMA systems. A significant area of development is in heterogeneous catalysis, where the soluble PMA is immobilized onto solid supports like hydrous zirconia or silica (B1680970). nih.govplapiqui.edu.ar This approach combines the catalytic prowess of the Keggin unit with the practical advantages of a solid catalyst, such as easy separation and recyclability. nih.gov

Another major research thrust involves the deliberate modification of the PMA structure to fine-tune its catalytic properties. This is achieved by partially substituting the molybdenum atoms with other transition metals, such as vanadium or iron, creating mixed-addenda heteropoly acids. nih.govrsc.orgacs.org These substitutions can enhance the catalyst's redox potential and selectivity for specific reactions, as demonstrated in the oxidation of alcohols or the synthesis of biodiesel. nih.govrsc.orgacs.org Similarly, exchanging the acidic protons with metal cations to form heteropoly salts can modify the acidity and create catalysts with strong Lewis acid characteristics. rsc.orgmdpi.com

The unique electronic properties of phosphomolybdic acid have also paved the way for its use in cutting-edge applications beyond traditional catalysis. Researchers are exploring its use in the oxidative valorization of biomass, where it acts as both a catalyst and an electron mediator to convert renewable resources into valuable chemicals and hydrogen fuel. acs.orgacs.orgsci-hub.se Furthermore, its potential is being realized in materials science for developing electrochemical sensors and as a redox mediator in high-power-density fuel cells. pubcompare.aiscilit.comnih.gov

Table 2: Selected Catalytic Applications of Phosphomolybdic Acid (PMA) and its Derivatives

| Catalyst System | Reaction Type | Substrate | Key Finding |

|---|---|---|---|

| H₃PMo₁₂O₄₀ | Biomass Valorization | Lignin (B12514952), various biomasses | Efficiently extracts electrons from biomass at a low potential for (photo)electrochemical hydrogen production. acs.orgacs.orgsci-hub.se |

| Vanadium-doped PMA | Green Oxidation | Geraniol (B1671447) (terpene alcohol) | Vanadium doping significantly enhances catalytic activity and selectivity towards epoxide formation using H₂O₂. nih.govrsc.orgresearchgate.net |

| Iron-exchanged PMA salt (FePMo) | Esterification | Levulinic Acid | FePMo salt showed catalytic activity comparable to the pristine acid but with lower corrosiveness and potential for reuse. mdpi.com |

| PMA supported on hydrous zirconia | Esterification | Acetic Acid | A 12 wt% loading of PMA on the support showed high conversion (86%) and 100% selectivity for n-butyl acetate. nih.gov |

| Nickel salt of PMA (NiHPMA) | Tandem Oxidative Esterification | Benzaldehyde | The bi-functional catalyst leverages both the redox ability of molybdate (B1676688) and the Lewis acidity of Nickel for efficient conversion. rsc.org |

| H₃PMo₁₂O₄₀ | Phospha-Michael Addition | α,β-unsaturated malonates | Acts as an efficient and reusable catalyst for the formation of β-phosphono malonates. sid.ir |

Propiedades

IUPAC Name |

phosphoric acid;trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLEVQXOMLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Mo12O40P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014733 | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1825.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-57-2 | |

| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Approaches and Functionalization Strategies for Phosphomolybdic Acid Based Materials

Methodologies for Pristine Phosphomolybdic Acid Synthesis (Academic Context)

The synthesis of pristine phosphomolybdic acid (PMA), a heteropoly acid with the Keggin structure H₃PMo₁₂O₄₀, is approached through several established academic methodologies. These methods primarily focus on the controlled acidification of molybdate (B1676688) and phosphate (B84403) solutions to promote the assembly of the polyoxometalate anion.

One common and effective technique is the ether extraction method . This process involves dissolving sodium molybdate and phosphoric acid in water, followed by acidification with a strong acid like hydrochloric acid. The resulting phosphomolybdic acid is then extracted into an organic solvent, typically diethyl ether. Subsequent cooling and stratification allow for the separation of the ether layer containing the PMA. The final product is obtained after drying and recrystallization. rsc.org A typical synthesis involves dissolving 20 g of sodium molybdate in 40 mL of water, adding 2 mL of 85% phosphoric acid, and then dropwise adding 20 mL of concentrated hydrochloric acid. rsc.org The mixture is extracted with ether, and after separation and further treatment, the target compound is recrystallized. rsc.org

Another prevalent method involves the direct reaction of molybdenum trioxide (MoO₃) with phosphoric acid (H₃PO₄). In this approach, a slurry of molybdenum trioxide and phosphoric acid in water is boiled with stirring for several hours. prepchem.com For instance, a slurry can be prepared with 86.4 g of molybdenum trioxide and 7.6 g of 85% phosphoric acid in 500 mL of distilled water, which is then boiled for three hours. prepchem.com The resulting solution, which turns from a white slurry to a yellowish-green solution, contains the formed phosphomolybdic acid. prepchem.com The reaction can be summarized as: 24MoO₃ + 2H₃PO₄ + 3H₂O → 2(H₃PO₄·12MoO₃)

Hydrothermal synthesis represents a more advanced approach, often employed to generate crystalline phosphomolybdate-based materials, sometimes incorporating other components. exeter.ac.uk This method involves heating the reactant mixture in a sealed vessel (autoclave) under controlled temperature and pressure. The pH of the reaction medium is a critical parameter that influences the final structure of the polyoxometalate cluster. exeter.ac.uk

The table below summarizes key parameters of these synthesis methodologies.

| Synthesis Method | Key Reactants | Key Steps | Typical Conditions |

| Ether Extraction | Sodium molybdate, Phosphoric acid, Hydrochloric acid, Diethyl ether | Dissolution, Acidification, Extraction, Separation, Recrystallization | Acidic pH (1.5-5), Room temperature cooling |

| Direct Reaction | Molybdenum trioxide, Phosphoric acid, Water | Slurry formation, Boiling with stirring, Filtration | Boiling for ~3 hours |

| Hydrothermal Synthesis | Molybdate source, Phosphate source, Water, pH modifier | Mixing reactants, Sealing in autoclave, Heating | Elevated temperature and pressure, Controlled pH |

Immobilization and Supporting Techniques for Heterogenization

To overcome the solubility of phosphomolybdic acid in polar reaction media and facilitate catalyst recovery and reuse, various heterogenization strategies have been developed. These techniques involve immobilizing the PMA onto solid supports.

Integration with Inorganic Supports (e.g., Silica (B1680970), Metal Oxides)

Inorganic materials are widely used as supports due to their high surface area, mechanical strength, and thermal stability. nih.govnih.gov

Metal oxides , such as magnetite nanoparticles (Fe₃O₄), offer the advantage of easy separation using an external magnetic field. researchgate.net A common strategy involves first coating the magnetite nanoparticles with a layer of silica to provide a more stable and functionalizable surface. This silica shell can then be modified, for example, with quaternary phosphonium cations, which strongly bind the phosphomolybdate anions to the nanoparticle surface. researchgate.net

The following table details research findings on PMA immobilization on inorganic supports.

| Support Material | Functionalization Method | Key Findings |

| Mesoporous Silica (SBA-15) | Functionalization with 3-aminopropyl groups followed by ion-exchange with PMA. aminer.org | Highly ordered hexagonal structure retained; significant reduction in surface area and pore volume after immobilization. aminer.org |

| Magnetite Nanoparticles (Fe₃O₄) | Silica coating, followed by covalent attachment of chloropropylsilyl groups and reaction with triphenylphosphine to create phosphonium cations for PMA binding. researchgate.net | Resulting hybrid nanomaterial exhibits superparamagnetic properties, allowing for magnetic separation. researchgate.net |

Functionalization with Organic Frameworks and Polymers (e.g., MOFs, Chitosan)

Organic materials provide a versatile platform for heterogenizing phosphomolybdic acid, offering tunability in their chemical and physical properties.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and well-defined pore structures make them excellent hosts for catalytic species like PMA. researchgate.netnih.gov PMA can be encapsulated within the pores of MOFs, such as MIL-100(Fe) or Zr-MOFs, during their synthesis (in-situ encapsulation) or through post-synthetic modification. exeter.ac.ukresearchgate.net This encapsulation not only heterogenizes the PMA but can also lead to synergistic effects between the acid and the MOF framework, enhancing catalytic activity. researchgate.net For example, PMA encapsulated in MIL-100(Fe) has been used as a precursor to generate bimetallic Fe-Mo sulfide/carbon nanocomposites. exeter.ac.uk

Chitosan (B1678972) , a natural biopolymer, is another effective support for PMA. researchgate.netresearchgate.net Composite materials of chitosan and PMA can be prepared by blending. researchgate.netdntb.gov.ua Characterization studies have shown proper molecular interactions and the formation of hydrogen bonds between chitosan and PMA. researchgate.net The incorporation of PMA into the chitosan matrix can enhance the thermal stability and mechanical properties of the resulting composite membranes compared to pure chitosan. researchgate.netresearchgate.net These bifunctional catalysts have shown potential in converting biomass into valuable chemicals. researchgate.net

| Organic Support | Integration Method | Key Research Findings |

| Metal-Organic Framework (MOF) | In-situ encapsulation of PMA within the MOF during hydrothermal synthesis. exeter.ac.ukresearchgate.net | The structural integrity of both the MOF and PMA is preserved; synergistic interactions can enhance catalytic activity. researchgate.net |

| Chitosan | Blending of chitosan and PMA to form composite membranes. researchgate.netresearchgate.net | Formation of hydrogen bonds between components; increased thermal stability and enhanced mechanical properties of the composite. researchgate.net |

Derivatization and Doping Strategies for Modified Phosphomolybdic Acid Species

The catalytic and material properties of phosphomolybdic acid can be further tailored through derivatization and doping, which involve the substitution or addition of different metal ions into the Keggin structure.

Metal-Exchanged Phosphomolybdates (e.g., Fe-doped, Ag-doped)

Doping the PMA structure with metal cations can introduce new active sites and modify its electronic properties.

Fe-doping : Iron can be incorporated into the phosphomolybdate structure. One synthetic approach involves the reaction of FeCl₃, Na₂MoO₄, and H₃PO₄ in an aqueous solution, followed by heating under reflux. rsc.org The resulting Fe-doped PMA can then be immobilized on supports like covalent organic frameworks (COFs). rsc.org These Fe/PMA@COF materials have demonstrated effectiveness as heterogeneous catalysts, for instance, in the epoxidation of cyclooctene. rsc.org The catalytic performance is influenced by charge transfer between the COF support and the dual active sites of PMA and iron ions. rsc.org

Ag-doping : Silver nanoparticles (AgNPs) can be combined with phosphomolybdic acid to create composite materials with enhanced properties. nih.gov One strategy involves using a natural nanoclay, halloysite (B83129), as a support to encapsulate both AgNPs and PMA. nih.gov The resulting composite material can exhibit dual antimicrobial effects, benefiting from the properties of both silver and the acidic nature of the heteropolyacid. nih.gov

Introduction of Transition Metal Centers for Enhanced Reactivity

Introducing various transition metal centers into the phosphomolybdic acid framework is a key strategy to enhance its reactivity and catalytic performance. This can be achieved by substituting one or more molybdenum atoms in the Keggin structure.

Vanadium-doping : Vanadium is a commonly introduced element. Vanadium-substituted phosphomolybdic acids, with general formulas like H₃₊ₙPMo₁₂₋ₙVₙO₄₀, can be synthesized by reacting Na₂HPO₄, Na₂MoO₄, and NaVO₃ in specific molar ratios. rsc.org Another method involves the reaction of MoO₃, V₂O₅, and H₃PO₄ under reflux. rsc.org These vanadium-doped catalysts have shown high activity in oxidation reactions using hydrogen peroxide. rsc.org It is also possible to introduce a VO²⁺ group into the microstructure of PMA, which can then be loaded onto a support like MOF-808, creating a highly efficient catalyst for reactions such as oxidative desulfurization. acs.orgnih.gov

Other Transition Metals : A wide range of transition metal atoms (e.g., Fe, Co, Ni, Cu, Ru, Rh, Pd, Ag, Os, Ir, Pt, and Au) can be supported on phosphomolybdic acid, creating stable single-atom catalysts. rsc.orgrsc.org Theoretical studies using density functional theory (DFT) have shown that these single metal atoms are strongly bound to the PMA surface, preventing agglomeration. rsc.orgrsc.org The stability is attributed to strong orbital mixing and electron transfer from the metal atom to the PMA, creating positively charged metal centers that are active for catalysis. rsc.orgrsc.org

The table below presents examples of transition metal-modified phosphomolybdates and their synthesis.

| Transition Metal | Synthesis Strategy | Resulting Species/Composite |

| Iron (Fe) | Reaction of FeCl₃, Na₂MoO₄, and H₃PO₄ under reflux. rsc.org | Fe-doped phosphomolybdate (PMo₁₁Fe). rsc.org |

| Vanadium (V) | Reaction of Na₂HPO₄, Na₂MoO₄, and NaVO₃ in varying molar ratios. rsc.org | Vanadium-substituted phosphomolybdic acids (H₃₊ₙPMo₁₂₋ₙVₙO₄₀). rsc.org |

| Copper (Cu) | Reaction of CuCl₂, Na₂MoO₄, and H₃PO₄ under reflux. rsc.org | Cu-doped phosphomolybdate (PMo₁₁Cu). rsc.org |

| Multiple (Fe, Co, Ni, Cu, Ru, Rh, Pd, etc.) | Interaction of single transition metal atoms with PMA surface (studied via DFT). rsc.orgrsc.org | Single-atom catalysts on PMA support (e.g., Pt-PMA, Fe-PMA). rsc.orgrsc.org |

Nanostructured Phosphomolybdic Acid Material Development

The development of nanostructured materials based on phosphomolybdic acid (PMA) has emerged as a significant area of research, driven by the potential to overcome the inherent limitations of bulk PMA, such as its low specific surface area and high solubility in polar solvents uoc.ac.in. By integrating PMA into nanoscale architectures, it is possible to enhance its catalytic, electronic, and optical properties, thereby expanding its applicability. Strategies for nanostructuring involve the synthesis of nanocomposites, where PMA is dispersed on or encapsulated within various nanostructured supports, and the controlled synthesis of PMA-based materials with specific morphologies, such as nanosheets and nanorods. These advanced materials leverage the synergistic effects between the PMA clusters and the nanoscale support or structure, leading to improved performance in catalysis, sensing, and energy storage uoc.ac.innih.gov.

Synthesis of Phosphomolybdic Acid Nanocomposites

The synthesis of phosphomolybdic acid nanocomposites involves the integration of PMA with other nanomaterials to create hybrid systems with enhanced properties. A variety of supports and synthetic methods have been explored to effectively immobilize PMA, preventing its leaching while maximizing the number of accessible active sites.

One approach involves incorporating PMA into silica-modified hercynite magnetic nanoparticles. This is achieved through a straightforward post-synthetic modification strategy, resulting in a novel heteropoly acid (HPA) functionalized nanomagnetic catalytic composite nih.gov. The resulting material combines the Brønsted acidity of PMA with the Lewis acidity of the hercynite support, creating a highly efficient and reusable catalyst nih.gov.

Another common strategy is the blending of PMA with metal oxide semiconductors, such as titanium dioxide (TiO2). These composites can be synthesized via a simple blending method jchemlett.com. The combination of TiO2 and PMA can lead to a material with a larger surface area and enhanced photocatalytic activity, as PMA can act as an electron acceptor, while TiO2 improves electron transport and the stability of the PMA jchemlett.com.

Natural nanoclays like halloysite nanotubes (HNTs) have also been utilized as carriers for PMA. A multi-stage synthesis can be employed, which may include silanization of the HNTs, deposition of pre-synthesized silver nanoparticles (AgNPs), and subsequent impregnation with PMA researchgate.net. This method produces a multifunctional nanocomposite with properties derived from each component researchgate.netnih.gov. The porous tubular structure of HNTs is particularly advantageous as it allows for the prolonged release of the encapsulated PMA researchgate.net.

Below is a table summarizing various synthetic approaches for PMA nanocomposites:

Table 1: Synthesis of Phosphomolybdic Acid Nanocomposites| Nanocomposite Material | Synthesis Method | Key Findings |

|---|---|---|

| Hercynite-supported PMA | Post-synthetic modification of silica-modified hercynite magnetic nanoparticles with PMA. | Combines Brønsted and Lewis acidity; catalyst is stable and reusable. nih.gov |

| TiO2-PMA | Blending method. | Decreased band-gap energy upon doping; improved surface area and catalytic activity. jchemlett.com |

| Halloysite-AgNP-PMA | Multistage process involving silanization of halloysite, deposition of AgNPs, and impregnation of PMA. | The porous structure of halloysite allows for the prolonged release of PMA. researchgate.net |

| MoS2/PMA | In-situ synthesis from a polyoxometalate precursor. | Resulting composite material is effective for highly sensitive NO2 detection. researchgate.net |

Controlled Morphology Synthesis (e.g., Nanorods, Nanosheets)

Controlling the morphology of phosphomolybdic acid-based materials at the nanoscale is crucial for tailoring their physical and chemical properties. The synthesis of specific shapes like nanorods and nanosheets can significantly influence surface area, active site exposure, and electronic properties, making them highly desirable for various applications.

A notable example is the fabrication of flexible, crumpled nanosheets through a ligand-free solvothermal approach. This method co-assembles PMA clusters with nickel hydroxide (B78521) (Ni(OH)2) in a simple solvent system, avoiding the need for complex long-chain stabilizers nih.gov. The incorporation of PMA is instrumental in inducing the unique crumpled nanosheet morphology while preserving the inherent Keggin structure of the PMA clusters. This synergistic integration results in a hybrid material with exceptional photocatalytic activity, attributed to enhanced charge separation, and excellent recyclability due to its robust structural integrity nih.gov. This approach demonstrates how heteropoly acids like PMA can act as transformative building blocks, fundamentally altering nanomaterial growth behavior due to their structural versatility and multiple binding sites nih.gov.

While the synthesis of pure PMA nanorods is less commonly detailed, methodologies for producing other molybdate nanorods can provide insights into potential synthetic routes. For instance, molybdate nanorods have been synthesized in a microemulsion via a sustained release process from intermediate nanoflakes under acidic conditions researchgate.net. Similar template-free or surfactant-assisted hydrothermal methods, which allow for the precise control of reaction parameters like precursor concentration and pH, could potentially be adapted for the morphology-controlled synthesis of PMA-based nanorods researchgate.netrsc.org.

The table below details findings related to the controlled morphology synthesis of PMA-based nanostructures.

Table 2: Controlled Morphology Synthesis of PMA-Based Nanomaterials| Material Morphology | Synthesis Method | Key Research Findings |

|---|---|---|

| Flexible, Crumpled Nanosheets | Ligand-free solvothermal co-assembly of PMA clusters with Ni(OH)2. | PMA induces the crumpled nanosheet morphology; the hybrid material shows enhanced photocatalytic activity and high recyclability. nih.gov |

Catalytic Science and Engineering with Phosphomolybdic Acid Systems

Heterogeneous Catalysis Leveraging Phosphomolybdic Acid

Phosphomolybdic acid (PMA) is a cornerstone in heterogeneous catalysis due to its potent acidic and redox functionalities. researchgate.net Its utility is significantly enhanced when immobilized on solid supports, which improves catalyst recovery and reusability, addressing the common challenges of separation associated with homogeneous catalysts. nih.gov This approach combines the high activity of the heteropoly acid with the practical advantages of a solid catalyst, making it suitable for various industrial applications.

Supported Phosphomolybdic Acid Catalysts

To overcome the limitations of homogeneous catalysis, such as low surface area and solubility in polar solvents, phosphomolybdic acid is frequently immobilized on high-surface-area materials. wikipedia.org This technique creates stable and reusable heterogeneous catalysts.

Common supports include:

Hydrous Zirconia: A 12 wt% loading of PMA on hydrous zirconia has been shown to create an eco-friendly solid acid catalyst with a high surface area and a significant number of acid sites. This composite demonstrates high efficacy, achieving approximately 86% conversion in the esterification of acetic acid with 100% selectivity for n-butyl acetate. beilstein-journals.org

Hercynite Magnetic Nanoparticles: PMA can be incorporated into silica-modified hercynite magnetic nanoparticles. nih.govrsc.org This novel catalyst leverages the combined Brønsted acidity of PMA and the Lewis acidity from both the hercynite support and the PMA itself. Its magnetic nature facilitates easy separation and reuse. nih.govrsc.org

Metal-Organic Frameworks (MOFs): Encapsulating PMA within MOFs, such as MIL-53 (Fe), results in a novel heterogeneous catalyst. This method has been successfully applied to the regioselective nitration of phenols under ultrasound-assisted conditions at room temperature. researchgate.net

Silica (B1680970) Gel: Supporting PMA on silica gel enhances its catalytic activity compared to supports like alumina, particularly in reactions such as the conversion of epoxides to 1,2-diacetoxy esters. wikipedia.org

These supported systems ensure that the active Keggin-type structure of the phosphomolybdic acid remains intact, allowing for high catalytic activity while improving stability and recyclability. researchgate.net

Catalytic Oxidation Reactions (e.g., Biomass Valorization)

The redox properties of phosphomolybdic acid make it an effective catalyst for a variety of oxidation reactions. It can accept multiple electrons, facilitating transformations such as the direct oxidation of methane (B114726) to formaldehyde (B43269) and the oxidation of propylene (B89431) to acrylonitrile. researchgate.net Its application is particularly notable in the valorization of biomass, where it acts as both a catalyst for oxidative depolymerization and an electron mediator. organic-chemistry.org This dual function allows for the extraction of electrons from various biomass sources, including lignin (B12514952), at a significantly lower potential than water oxidation. organic-chemistry.orgnih.gov

In one study, the oxidation of geraniol (B1671447) using hydrogen peroxide was catalyzed by vanadium-doped phosphomolybdic acids. The monosubstituted acid, H₄PMo₁₁VO₄₀, was found to be the most active and selective catalyst for producing epoxide. naturalspublishing.com This highlights how modifying the structure of PMA can enhance its catalytic performance for specific reactions. naturalspublishing.com

| Substrate | Catalyst System | Key Product(s) | Noteworthy Finding | Source |

|---|---|---|---|---|

| Lignin (Biomass) | Phosphomolybdic Acid (PMA) | Vanillin (B372448), CO | PMA acts as both a catalyst for oxidative depolymerization and an electron mediator. organic-chemistry.org | organic-chemistry.org |

| Geraniol | Vanadium-doped PMA (H₄PMo₁₁VO₄₀) / H₂O₂ | Nerol Epoxide | Monosubstituted PMA was the most active and selective catalyst among those tested. naturalspublishing.com | naturalspublishing.com |

| Cyclohexane | Phosphomolybdic Acid / H₂O₂ | Cyclohexanone, Cyclohexanol | Demonstrates the use of PMA in the oxidation of cyclic hydrocarbons. slideshare.net | slideshare.net |

| Dibenzothiophene (DBT) | PMA fastened on MIL-101(Cr) | DBT-sulfone (removed) | Achieved 99.8% removal of DBT from oil under solvent-free conditions. iipseries.org | iipseries.org |

Catalytic Esterification and Hydrolysis Reactions

The strong Brønsted acidity of phosphomolybdic acid makes it an excellent catalyst for esterification and hydrolysis reactions. nih.gov

In esterification , PMA and its salts have been successfully used to produce valuable esters from biomass-derived acids. For instance, metal-exchanged phosphomolybdic acid salts (with Fe³⁺, Al³⁺, Zn²⁺, etc.) are effective for the esterification of levulinic acid. The iron and aluminum phosphomolybdate salts showed the highest efficacy, achieving nearly 100% conversion and selectivity with methanol (B129727) after 6 hours at 323 K. scispace.com The high efficiency is attributed to the strong Lewis acidity of the Fe³⁺ and Al³⁺ cations, which promotes the release of more H⁺ ions. scispace.com Similarly, iron(III)-doped phosphomolybdic acid has been optimized for biodiesel production, achieving a 95.1% conversion of oleic acid. nih.gov

| Reactants | Catalyst | Product | Conversion/Yield | Source |

|---|---|---|---|---|

| Levulinic Acid + Methanol | Aluminum Phosphomolybdate | Methyl Levulinate | ~100% | scispace.com |

| Levulinic Acid + Methanol | Iron Phosphomolybdate | Methyl Levulinate | ~100% | scispace.com |

| Acetic Acid + n-butanol | 12 wt% PMA on Hydrous Zirconia | n-butyl acetate | ~86% | beilstein-journals.org |

| Oleic Acid + Methanol | Iron(III)-doped PMA | Methyl Oleate (Biodiesel) | 95.1% | nih.gov |

In hydrolysis reactions, PMA is capable of breaking down complex polymers. Research has demonstrated its ability to catalyze the hydrolysis of cellulose (B213188), a stable biopolymer, into glucose. nih.gov Studies comparing its effectiveness to sulfuric acid, the current industry standard, have shown that PMA is more efficient in hydrolyzing cellulosic materials across a range of temperatures (40 °C – 100 °C). nih.gov Molybdate-catalyzed hydrolysis has also been observed for organic phosphate (B84403) bonds, such as those in adenosine (B11128) triphosphate (ATP), where it lowers the activation energy of the reaction.

Acid-Catalyzed Organic Transformations (e.g., Skraup Reaction, Imidazolines Synthesis)

Phosphomolybdic acid serves as a potent catalyst for various organic transformations that require strong acids.

Skraup Reaction: The Skraup synthesis is a classic method for producing quinolines, which involves reacting an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent. This reaction is often vigorous and requires harsh conditions. organic-chemistry.org Research has identified phosphomolybdic acid as an efficient and reusable catalyst for the Skraup reaction and related quinoline (B57606) syntheses. organic-chemistry.org Its use, particularly in a micellar-mediated system, offers a more effective and potentially greener alternative to traditional methods. organic-chemistry.org

Imidazolines Synthesis: The synthesis of imidazolines, another important class of N-heterocycles, typically involves the condensation of aldehydes with 1,2-diamines. nih.gov While heteropoly acids are known to catalyze such reactions, specific and reproducible research detailing the use of phosphomolybdic acid for imidazoline (B1206853) synthesis is not well-established in the available scientific literature. In a related synthesis of imidazo[1,2-a]pyridines, attempts to reproduce a PMA-catalyzed reaction were unsuccessful, leading researchers to use phosphotungstic acid instead. rsc.org This suggests that while PMA is a strong acid catalyst for many organic reactions, its applicability to imidazoline synthesis specifically requires further investigation.

Conversion of Biomass-Derived Feedstocks

The conversion of biomass into valuable platform chemicals is a critical component of developing sustainable biorefineries. Phosphomolybdic acid has proven to be an effective catalyst for transforming a variety of biomass-derived feedstocks. nih.gov Its strong acidic properties enable the hydrolysis and dehydration of carbohydrates, while its redox capabilities facilitate oxidative conversions. nih.gov

For example, the gallium salt of molybdophosphoric acid has been used for the hydrothermal conversion of carbohydrates like glucose, starch, and cellulose into levulinic acid, achieving a maximum yield of 56 wt% from glucose. In another application, PMA was used to catalyze the oxidation of starch from papermaking wastewater into glycolic acid, demonstrating a potential pathway for waste valorization.

| Feedstock | Catalyst | Key Product(s) | Yield/Conversion | Source |

|---|---|---|---|---|

| Glucose, Starch, Cellulose | Ga salt of Molybdophosphoric Acid | Levulinic Acid | 56 wt% (from glucose) | |

| Waste Starch | Phosphomolybdic Acid (PMo₁₂) | Glycolic Acid, Monosaccharides | 12.9 wt% Glycolic Acid, 80.7 wt% Monosaccharides | |

| Cellulose | Phosphomolybdic Acid | Glucose | Demonstrated higher efficiency than sulfuric acid. nih.gov | nih.gov |

| Lignin | Phosphomolybdic Acid | Vanillin, CO | Acts as an electrocatalyst to reduce the potential required for conversion. nih.gov | nih.gov |

Electrocatalytic Applications of Phosphomolybdic Acid

Beyond thermal catalysis, phosphomolybdic acid exhibits significant potential in electrocatalysis, particularly for energy conversion and storage applications. Its unique structure contains numerous redox-active sites, making it a promising and cost-effective alternative to noble metal-based electrocatalysts.

A key application is its use as an electron mediator for biomass oxidation coupled with hydrogen production. organic-chemistry.org PMA can readily extract electrons from biomass through oxidative depolymerization at a much lower potential (0.95 V vs. RHE) compared to water oxidation (1.5–1.6 V vs. RHE). organic-chemistry.org The reduced PMA is then reoxidized at an electrode surface, and the extracted electrons can be used for efficient hydrogen production with a Faradaic efficiency close to 100%. organic-chemistry.orgnih.gov

Furthermore, PMA has been incorporated into various materials to create efficient electrocatalysts for the hydrogen evolution reaction (HER). For instance, a 3D coral-like porous electrocatalyst was developed from a ZIF-8 template doped with phosphomolybdic acid hydrate. This novel structure enhances the electrochemically active surface area, exposing more molybdenum active sites and accelerating the HER process. Similarly, PMA has been used in precursors to create multifunctional carbon-based electrocatalysts that show exceptional performance in water splitting, even in natural seawater.

Enhanced Electrocatalytic Activity on Electrode Surfaces

The modification of electrode surfaces with phosphomolybdic acid has been shown to significantly enhance their electrocatalytic performance. When adsorbed on electrode materials such as platinum (Pt), PMA can alter the surface chemistry, leading to improved catalytic activity. For instance, the adsorption of PMA on a Pt electrode results in a decrease in the charge quantity in the hydrogen and oxygen regions and the appearance of oxidation-reduction peaks characteristic of the Mo(VI)/Mo(V) redox couple. This modification is crucial for promoting various electrocatalytic reactions.

The enhancement of electrocatalytic activity is largely attributed to the reversible multi-electron redox transformations that PMA can undergo. This property allows it to act as an efficient electron shuttle, facilitating charge transfer between the electrode and the reactant. The presence of PMA on the electrode surface can also prevent the poisoning of the catalyst by intermediate species, thereby prolonging the electrode's activity and stability. Research has demonstrated that the catalytic effect is mainly due to the transformation between different valency states of molybdenum. pnu.ac.ir

Furthermore, the integration of PMA into composite materials, such as with polyaniline on a platinum electrode, can lead to a synergistic co-effect that further boosts electrocatalytic activity. In one study, a PMA-Pt-Polyaniline/Pt electrode exhibited a maximum oxidation current for methanol that was 1.37 times higher than that of a standard Pt/Pt electrode. pnu.ac.ir The unique nanostructures that can be formed, such as the uniform dispersion of gold nanoparticles on a PMA-modified Pt surface, also contribute to the enhanced performance by increasing the active surface area and introducing additional catalytic sites. researchgate.net

Electrocatalytic Reduction Processes (e.g., CO2 Reduction)

Phosphomolybdic acid and its derivatives are effective catalysts in the electrocatalytic reduction of carbon dioxide (CO2), a process of significant interest for converting a greenhouse gas into valuable chemicals. The catalytic activity of PMA-based systems stems from their ability to facilitate the transfer of electrons and to stabilize reaction intermediates.

In one notable study, ultrathin bismuth (Bi) nanosheets were synthesized using a phosphomolybdic acid-assisted electrodeposition method. These nanosheets proved to be highly effective for the electrocatalytic reduction of CO2 to formate (B1220265). monash.edu The presence of PMA during the electrodeposition process was crucial in forming the desired nanostructure of the bismuth catalyst.

The resulting Bi-PMA nanosheet electrode exhibited remarkable performance in a CO2-saturated 0.5 M NaHCO3 solution. It achieved a high Faradaic efficiency of 93±2% for formate production at a potential of -0.86 V versus the reversible hydrogen electrode (RHE). researchgate.net The partial current density for formate production was as high as 30 mA cm⁻². researchgate.net This high efficiency and current density represent a significant advancement in the field of CO2 electroreduction.

Table 1: Performance of Bi-PMA Nanosheets for Electrocatalytic CO2 Reduction

| Parameter | Value |

|---|---|

| Product | Formate |

| Faradaic Efficiency | 93 ± 2% |

| Potential (vs. RHE) | -0.86 V |

| Formate Partial Current Density | 30 mA cm⁻² |

| Electrolyte | 0.5 M NaHCO3 |

Electrocatalytic Oxidation Processes (e.g., Methanol Oxidation)

The electrocatalytic oxidation of small organic molecules, such as methanol, is a critical reaction for direct methanol fuel cells. Phosphomolybdic acid has been extensively investigated as a co-catalyst to enhance the efficiency and durability of methanol oxidation on platinum-based electrodes.

The primary challenge in methanol oxidation is the strong adsorption of carbon monoxide (CO), an intermediate product, on the Pt surface, which poisons the catalyst and impedes further reaction. The presence of phosphomolybdic acid on the electrode surface helps to alleviate this issue. It is proposed that the oxidized state of phosphomolybdic acid aids in the electrocatalytic oxidation of adsorbed hydrogen and intermediate CO. researchgate.net This is achieved through the transformation of molybdenum between its different oxidation states. pnu.ac.ir

Research has shown that modifying a Pt electrode with phosphomolybdic acid can significantly enhance the catalytic activity for methanol oxidation. pnu.ac.ir In some cases, the performance of a PMA-modified Pt electrode is comparable to that of a mono-molybdate (Na2MoO4) modified electrode. pnu.ac.ir

Furthermore, the combination of phosphomolybdic acid with other catalytic enhancers, such as gold adatoms on a platinum electrode, can lead to a synergistic effect. For instance, on a Au/Pt electrode in the presence of phosphomolybdic acid, the onset potential for methanol oxidation was shifted by 400 mV in the negative direction compared to a Pt electrode with phosphomolybdic acid alone. researchgate.net This indicates a significant reduction in the energy required to initiate the oxidation process. The maximum oxidation current of methanol on a PMo12-Pt-PAn/Pt electrode was found to be 33.43 mA, which is 1.37 times higher than that on a bare Pt/Pt electrode. pnu.ac.ir

Integration into Electrochemical Energy Systems (e.g., Supercapacitors)

Phosphomolybdic acid is a promising material for electrode applications in electrochemical energy storage systems like supercapacitors, owing to its ability to undergo reversible electron shuttling. However, its high solubility in aqueous electrolytes has been a limiting factor for its practical application. To overcome this, researchers have focused on immobilizing PMA within stable electrode architectures.

A successful strategy involves the synthesis of core-shell nanowire arrays, such as phosphomolybdic acid/polyaniline/titanium nitride (PMo12/PANI/TiN NWA). In this structure, the TiN nanowire array serves as a conductive and stable core, while the PANI shell incorporates and immobilizes the PMo12. This design not only prevents the dissolution of PMo12 but also leverages its pseudocapacitive properties. The resulting PMo12/PANI/TiN NWA electrode exhibited a significantly higher specific capacitance of 469 F g⁻¹ at a current density of 1 A g⁻¹ compared to the PANI/TiN NWA electrode without PMo12. researchgate.netresearchgate.net

Table 2: Performance of Phosphomolybdic Acid-Based Supercapacitor Electrodes

| Electrode Material | Specific Capacitance | Current Density | Energy Density |

|---|---|---|---|

| PMo12/PANI/TiN NWA | 469 F g⁻¹ | 1 A g⁻¹ | 21.6 W h kg⁻¹ (for the full supercapacitor) |

| PMo12-doped PPy Hydrogel | 350 mF cm⁻² | 0.5 mA cm⁻² | 24.0 µWh cm⁻² |

Photocatalytic Research Involving Phosphomolybdic Acid

Phosphomolybdic acid has emerged as a significant component in photocatalytic research, particularly in advanced oxidation processes and in the development of hybrid photocatalytic systems. Its ability to accept and transfer electrons makes it a valuable co-catalyst in enhancing the efficiency of photocatalytic reactions.

Phosphomolybdic Acid in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed for the removal of organic pollutants from water and wastewater through oxidation by highly reactive hydroxyl radicals (•OH). wur.nl Phosphomolybdic acid can play a crucial role in enhancing the efficiency of these processes, particularly in photocatalytic systems.

In the context of AOPs, PMA can act as an electron acceptor, which helps to separate the photogenerated electron-hole pairs in a semiconductor photocatalyst. This charge separation is a critical step in improving the quantum yield of the photocatalytic process. By trapping the electrons, PMA prevents their recombination with the holes, making the holes more available to react with water or hydroxide (B78521) ions to produce the highly oxidative hydroxyl radicals.

Furthermore, PMA itself can be involved in the generation of reactive oxygen species. For instance, in the presence of a suitable catalyst, the Mo(VI) in PMA can be reduced to Mo(V), which can then be re-oxidized in the presence of oxygen, potentially leading to the formation of superoxide (B77818) radicals. These reactive species contribute to the degradation of organic pollutants. Studies have shown that microporous ammonium (B1175870) phosphomolybdate can act as a catalyst for the degradation of tetracycline (B611298), where singlet oxygen and hydroxyl radicals are the responsible reactive oxygen species. jchemlett.com

The integration of PMA into Fenton-like systems has also been explored. In a study involving an iron phosphomolybdate catalyst, a synergistic effect between the redox properties of the polyoxometalate and Fenton-like reactions was observed, leading to enhanced degradation of Acid Red 3R wastewater. nih.gov

Hybrid Photocatalytic Systems with Semiconductor Materials (e.g., TiO2, g-C3N4)

The combination of phosphomolybdic acid with semiconductor materials like titanium dioxide (TiO2) and graphitic carbon nitride (g-C3N4) has led to the development of highly efficient hybrid photocatalytic systems.

With TiO2:

When phosphomolybdic acid is combined with TiO2, it can significantly enhance the photocatalytic activity of the semiconductor. PMA acts as an electron acceptor, which promotes the separation of photogenerated electron-hole pairs in the TiO2 upon UV irradiation. This enhanced charge separation leads to a higher concentration of holes that can initiate the oxidation of organic pollutants.

The incorporation of PMA can also extend the light absorption of TiO2 into the visible region, which is a significant advantage as it allows for the utilization of a larger portion of the solar spectrum. pnu.ac.ir For example, a hybrid of phosphomolybdate-hexamine-cobalt (PMA-HMT-Co) used to coat TiO2 nanoparticles successfully shifted the band gap of TiO2 from the UV to the visible region, resulting in higher photocatalytic activity for the decolorization of Rhodamine B under sunlight. pnu.ac.ir

In another study, a composite of nitrogen-doped TiO2 coupled with manganese-substituted phosphomolybdic acid demonstrated superior degradation of Rhodamine B. The degradation rate was 19.7 times higher than that of N-TiO2 alone. This was attributed to the expanded photoresponse range and reduced work function of TiO2 due to nitrogen doping, which facilitated electron transfer to the phosphomolybdic acid component.

With g-C3N4:

Graphitic carbon nitride (g-C3N4) is a metal-free semiconductor photocatalyst that is active under visible light. However, its efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs. The combination of g-C3N4 with phosphomolybdic acid can effectively address this issue.

In a g-C3N4@PMA/AgCl hybrid photocatalyst, the high redox potential of PMA allows it to act as an efficient electron transporter between the g-C3N4 and AgCl semiconductors. This enhances the separation of charges and, consequently, the photocatalytic performance. This hybrid material exhibited high activity (98.8%) for the degradation of Congo red under visible light.

Furthermore, co-doping g-C3N4 with phosphorus and molybdenum from phosphomolybdic acid has been shown to modify the energy-band structure, morphology, and surface properties of the material. The resulting P, Mo co-doped g-C3N4 exhibited superior visible-light harvesting capacity and charge separation efficiency, leading to a photocatalytic degradation rate of tetracycline that was 3.3 times greater than that of pure g-C3N4. researchgate.net

Photocatalytic Degradation of Organic Pollutants in Aqueous Systems

Phosphomolybdic acid (PMA) and its derivatives have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water. These systems leverage light energy to generate highly reactive species that can break down complex organic molecules into simpler, less harmful substances. Research has shown that modifying semiconductor photocatalysts like titanium dioxide (TiO₂) with PMA can enhance their efficiency, particularly under visible light.

A notable application is the use of a phosphomolybdate-hexamine-cobalt (PMA-HMT-Co) hybrid to coat TiO₂ nanoparticles. pnu.ac.ir This modification extends the light absorption of TiO₂ into the visible region and improves the separation of photogenerated electron-hole pairs, boosting the photocatalytic degradation of dyes such as Rhodamine B. pnu.ac.ir Similarly, ammonium phosphomolybdate has been effectively used for the photocatalytic degradation of Janus Green B dye in aqueous solutions, with studies investigating the effects of catalyst amount, pH, and light intensity on the degradation rate. researchgate.net

The general mechanism for the photocatalytic degradation of organic pollutants involves several key steps. researchgate.net Upon irradiation with light of sufficient energy, the photocatalyst becomes excited, generating electron-hole pairs. pnu.ac.irresearchgate.net These charge carriers can migrate to the catalyst surface and react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents that attack the organic pollutant molecules, leading to their progressive breakdown and eventual mineralization into carbon dioxide and water. mdpi.comresearchgate.net The degradation process often follows pseudo-first-order kinetics. researchgate.net

The table below summarizes research findings on the photocatalytic degradation of various organic pollutants using phosphomolybdic acid-based systems.

Photocatalytic Degradation of Organic Dyes Using PMA-Based Catalysts

| Catalyst System | Pollutant | Light Source | Key Findings |

|---|---|---|---|

| TiO₂-PMA-HMT-Co | Rhodamine B | Sunlight/Visible Light | The hybrid catalyst extends TiO₂'s light absorption into the visible spectrum, enhancing degradation efficiency compared to unmodified TiO₂. pnu.ac.ir |

| Ammonium Phosphomolybdate | Janus Green B | Visible Light | Achieved a maximum color removal of 97.9% in 4 hours, with the reaction following pseudo-first-order kinetics. researchgate.net |

CO₂ Conversion and Biomass-to-Fuel Research

Phosphomolybdic acid systems are emerging as versatile catalysts in the fields of carbon dioxide (CO₂) conversion and the transformation of biomass into valuable fuels and chemicals. These applications are critical for developing sustainable energy sources and mitigating greenhouse gas emissions.

In CO₂ conversion, highly reduced phosphomolybdate crystalline materials have been developed as efficient heterogeneous photocatalysts for visible-light-driven CO₂ reduction. nih.gov One such catalyst demonstrated a CO production rate of 3276.4 μmol g⁻¹ h⁻¹ in a 20% CO₂ atmosphere, and this rate increased dramatically to 10740.3 μmol g⁻¹ h⁻¹ in a pure CO₂ environment. nih.gov Theoretical studies using density functional theory (DFT) have explored the mechanisms of CO₂ hydrogenation to methanol on molybdenum-based single-atom catalysts modified with organic phosphonic acid. researchgate.netpolinema.ac.id These studies indicate that the reverse water-gas shift (RWGS) pathway is more favorable than the formate pathway, with methanol being the predominant product. researchgate.netpolinema.ac.id

In the realm of biomass-to-fuel research, PMA acts as an effective catalyst for the oxidative valorization of various biomass types, including lignin. acs.orgresearchgate.net It can function as both a catalyst for the oxidative depolymerization of biomass and an electron mediator. acs.org This process allows for the efficient extraction of electrons from biomass at a much lower potential than from water oxidation, facilitating the production of hydrogen. acs.orgresearchgate.net Notably, this process can also yield valuable byproducts such as vanillin and carbon monoxide from lignin depolymerization. acs.org Furthermore, heteropoly acids like PMA are effective solid acid catalysts for converting carbohydrates (e.g., glucose, cellulose) into platform chemicals like levulinic acid, which is a precursor to various biofuels. researchgate.net

The tables below present selected research findings in CO₂ conversion and biomass valorization using phosphomolybdic acid catalysts.

CO₂ Conversion Using Phosphomolybdate-Based Catalysts

| Catalyst System | Process | Primary Product | Reported Efficiency/Rate |

|---|---|---|---|

| Highly Reduced Phosphomolybdate Crystals | Photocatalytic Reduction | Carbon Monoxide (CO) | Up to 10740.3 μmol g⁻¹ h⁻¹ in pure CO₂. nih.gov |

| Fluoromethylphosphonic acid (FMPA)/Mo-MgH₂(001) | Catalytic Hydrogenation (DFT Study) | Methanol (CH₃OH) | The reverse water-gas shift (RWGS) pathway was found to be superior to the formate pathway. researchgate.netpolinema.ac.id |

Biomass-to-Fuel and Chemicals with PMA-Based Catalysts

| Feedstock | Catalyst | Primary Product(s) | Key Findings |

|---|---|---|---|

| Lignin, Miscanthus, Rice Straw | Phosphomolybdic Acid (PMA) | Hydrogen (H₂), Vanillin, CO | PMA acts as a catalyst and electron mediator for oxidative depolymerization, enabling H₂ production. acs.orgresearchgate.net |

| Glucose, Starch, Cellulose | Gallium salt of molybdophosphoric acid (GaHPMo) | Levulinic Acid | Achieved a maximum yield of 56 wt.% of levulinic acid from glucose. researchgate.net |

Mechanistic Investigations of Catalytic Pathways

Understanding the fundamental mechanisms of catalysis is crucial for optimizing catalyst performance and designing new, more efficient systems. Research into phosphomolybdic acid-based catalysts has focused on identifying the specific active sites, tracking reaction intermediates, and clarifying the role of the catalyst's redox properties throughout the catalytic cycle.

Elucidation of Active Sites and Reaction Intermediates

The active sites in phosphomolybdic acid catalysts can vary depending on the specific formulation and reaction. For PMA-supported single-metal-atom catalysts used in CO oxidation, density-functional-theory (DFT) calculations have shown that the single metal atom (e.g., Pt, Rh) acts as the active center, where the activation of reactants like O₂ occurs. rsc.orgresearchgate.net

In catalysts where an atom within the Keggin structure is substituted, such as with vanadium, both the substituted metal ion and the strong Brønsted acidity of the heteropoly acid contribute to the catalytic activity. rsc.orgnih.gov For instance, in the epoxidation of allylic alcohols, the reaction is believed to be a hydroxy group-assisted process occurring at these active centers. rsc.org In other reactions, such as the esterification of levulinic acid catalyzed by metal-exchanged PMA salts (e.g., with Al³⁺ or Fe³⁺), the active catalytic species are H⁺ cations. mdpi.com These protons are generated in situ from the hydrolysis of the metal cations, and they proceed to protonate the carbonyl group of the acid, initiating the reaction. mdpi.com

The identification of reaction intermediates provides critical insight into the reaction pathway. In the oxidation of terpene alcohols with hydrogen peroxide catalyzed by vanadium-doped PMA, alkyl peroxides have been proposed as probable reaction intermediates. rsc.org In the context of CO₂ hydrogenation, intermediates such as formate (HCOO*) are formed when a hydrogen atom attacks the carbon of the CO₂ molecule, though this pathway may not always be the most energetically favorable. researchgate.net

Role of Redox Properties in Catalytic Cycles

The catalytic activity of phosphomolybdic acid is intrinsically linked to its redox properties, specifically the ability of the molybdenum atoms (and any substituent metals) to exist in multiple oxidation states and facilitate electron transfer. The robust Keggin structure can reversibly accept and donate electrons, making it an excellent redox catalyst.

This property is clearly demonstrated in vanadium-doped phosphomolybdic acids. rsc.orgnih.gov The catalytic efficiency in oxidation reactions is attributed to both the Brønsted acidity and the reduction potential of the catalyst. The V⁴⁺/V⁵⁺ redox couple allows for fast one-electron interconversion, which is favorable for the decomposition of peroxide intermediates. rsc.org The greatest catalytic activity was observed for the monosubstituted acid (H₄PMo₁₁VO₄₀), which possesses the highest reduction potential among the tested variants. rsc.orgnih.gov

The photo-redox behavior of PMA is central to its photocatalytic applications. Under visible light irradiation, a photo-induced oxidation-reduction reaction occurs where Mo⁶⁺ in the PMA structure is reduced to Mo⁵⁺. tandfonline.com This electron transfer process is fundamental to the generation of reactive species for pollutant degradation. The catalytic cycle is completed when the reduced catalyst is re-oxidized by an oxidizing agent present in the system, such as oxygen or hydrogen peroxide, returning it to its initial state to participate in subsequent cycles. researchgate.net

Advanced Methodologies for Analytical Chemistry Leveraging Phosphomolybdic Acid

Spectrophotometric Methodological Advancements

Phosphomolybdic acid is widely utilized in spectrophotometry, primarily due to its ability to form intensely colored complexes upon reduction. This property is the foundation for numerous colorimetric assays.

The reduction of the yellow phosphomolybdate anion to a deeply colored blue molybdenum complex is a cornerstone of its use in colorimetric assays. nih.gov This reaction allows for the sensitive quantification of a wide array of reducing agents.

One of the most well-established applications is in the determination of total phenolic content using the Folin-Ciocalteu reagent, which is a mixture of phosphomolybdate and phosphotungstate. nih.govajevonline.org In this assay, phenolic compounds reduce the reagent, producing a blue color that is measured spectrophotometrically, typically around 760-765 nm. nih.gov The intensity of the color is directly proportional to the concentration of phenolic compounds present. Gallic acid is commonly used as a standard for this assay. nih.govajevonline.org

Recent research has expanded the application of PMA-based colorimetric assays to other specific analytes. For instance, a novel and cost-effective visible spectrophotometric method has been developed for the quantitative estimation of tretinoin (B1684217) in bulk and pharmaceutical formulations. uctm.eduresearchgate.net This method is based on the formation of a stable, colored molecular complex between tretinoin and phosphomolybdic acid, with a maximum absorbance at 700 nm. uctm.eduresearchgate.net The optimal conditions for this reaction involve using a specific concentration of phosphomolybdic acid in an acetic acid solution, with a reaction time of 90 minutes at room temperature. uctm.edu

The versatility of PMA as a colorimetric reagent is further demonstrated by its use in assays for a variety of other compounds, including steroids, sterols, lipids, fatty acids, and triglycerides. researchgate.net

Table 1: Spectrophotometric Assays Using Phosphomolybdic Acid

| Analyte | Reagent | Principle | Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Total Phenols | Folin-Ciocalteu (PMA & Phosphotungstic Acid) | Reduction of Mo(VI) to Mo(V) by phenols | 760-765 nm | ajevonline.org, nih.gov |

| Tretinoin | Phosphomolybdic Acid | Molecular complex formation | 700 nm | uctm.edu, researchgate.net |

| Steroids | Phosphomolybdic Acid | Reduction of PMA | Not Specified | researchgate.net |

Electrochemical Sensing and Biosensing Research

The rich redox chemistry of phosphomolybdic acid makes it an excellent candidate for the development of electrochemical sensors and biosensors. pubcompare.ai Its ability to undergo reversible multi-electron redox reactions enhances the electrocatalytic activity of modified electrodes.

Researchers have successfully fabricated various modified electrodes by incorporating phosphomolybdic acid into different matrices. These matrices serve to immobilize the PMA and often provide synergistic effects, leading to enhanced sensor performance.

For example, a novel non-enzymatic hydrogen peroxide (H₂O₂) sensor was developed by co-immobilizing phosphomolybdic acid and graphene on a poly(3,4-ethylenedioxythiophene) (PEDOT) film-modified glassy carbon electrode (GCE). xmu.edu.cn In another study, an ultrasensitive electrochemical sensor for ascorbic acid (AA) was constructed using a hybrid of polyaniline (PANI) and phosphomolybdic acid on a β-cyclodextrin modified indium tin oxide (ITO) electrode. bohrium.com

The synergistic effect of combining PMA with other advanced materials is a common theme. A composite of phosphomolybdic acid-polypyrrole/graphene has been used to create a modified GCE for the sensitive determination of folic acid. researchgate.net Similarly, a sensor for cholic acid was developed using a phosphomolybdate-doped polypyrrole film on a GCE. wiley.com The modification of electrodes with multi-walled carbon nanotubes (MWCNTs) and a phosphomolybdic acid composite has also been shown to improve sensitivity towards bromate (B103136) detection. mdpi.com

Phosphomolybdic acid-modified electrodes have demonstrated excellent performance in the detection and quantification of various analytes in different research matrices. These sensors often exhibit low detection limits, wide linear ranges, and good selectivity.

The H₂O₂ sensor based on PMA and graphene showed a linear response to H₂O₂ concentration from 2.91×10⁻⁶ to 1.83×10⁻² mol·L⁻¹, with a detection limit of 9.90×10⁻⁷ mol·L⁻¹. xmu.edu.cn The ascorbic acid sensor exhibited high sensitivity with a very low detection limit of 15 nM and a broad linear concentration range from 0.01 to 3000 μM. bohrium.com This sensor was successfully applied to detect ascorbic acid in real samples, demonstrating its practicality. bohrium.com

For folic acid detection, the PMA-polypyrrole/graphene modified electrode showed a linear relationship with folic acid concentration in the range of 1.0 × 10⁻⁹ to 2.0 × 10⁻⁷ M, and an extremely low detection limit of 3.3 × 10⁻¹¹ M. researchgate.net The cholic acid sensor provided a linear response to the logarithm of the cholic acid concentration from 1.0×10⁻⁷ to 1.0×10⁻³ mol/L, with a detection limit of 1.0×10⁻⁸ mol/L, and was successfully used to measure cholic acid in urine samples. wiley.com

Table 2: Performance of Phosphomolybdic Acid-Based Electrochemical Sensors

| Analyte | Electrode Modification | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | PMA/Graphene/PEDOT/GCE | 2.91 µM - 18.3 mM | 0.99 µM | xmu.edu.cn |

| Ascorbic Acid (AA) | PMA/PANI/β-CD/ITO | 0.01 µM - 3000 µM | 15 nM | bohrium.com |

| Folic Acid (FA) | PMA-Polypyrrole/Graphene/GCE | 1.0 nM - 0.2 µM | 33 pM | researchgate.net |

| Cholic Acid (CA) | PMA-PPy/GCE | 0.1 µM - 1 mM | 10 nM | wiley.com |

Chromatographic Detection Enhancements

In the field of chromatography, particularly thin-layer chromatography (TLC), phosphomolybdic acid is a widely used and effective derivatization reagent. labinsights.nl Derivatization is a crucial step for enhancing the detection and analysis of compounds that lack strong chromophores or fluorophores, making them difficult to visualize. labinsights.nl

PMA is particularly useful for the detection of a broad range of organic compounds, including lipids, steroids, and bile acids. researchgate.netlabinsights.nltandfonline.com After the chromatographic separation on the TLC plate, the plate is sprayed with or dipped into a solution of phosphomolybdic acid (typically 5-10% in ethanol) and then heated. researchgate.netuni-giessen.de The PMA reacts with the separated compounds, which reduce it to molybdenum blue, producing dark blue or green spots against a yellow-green background. This colorimetric reaction significantly improves the visibility and quantification of the analytes. researchgate.net

Research has focused on optimizing the visualization conditions, such as heating temperature and time, to achieve robust and sensitive detection. For steroids and bile acids separated on silica (B1680970) gel and octadecylsilane (B103800) stationary phases, optimal detection was achieved by heating at temperatures between 50 and 80°C for at least 20 minutes. researchgate.net This optimization allows for reliable quantification of compounds like cholesterol and various bile acids. researchgate.net The use of PMA as a derivatization reagent in high-performance thin-layer chromatography (HPTLC) has been shown to be a rapid, robust, and reliable method for analyzing lipid classes in cosmetic research and other fields. uni-giessen.de

Application as a Specialized Reagent in Forensic Science Research (e.g., Fingermark Enhancement)

Phosphomolybdic acid has been investigated as a potent reagent for the enhancement of latent fingermarks, a critical process in forensic science. lboro.ac.ukcore.ac.uk Traditional reagents like ninhydrin (B49086) primarily react with amino acids in fingerprint residue. In contrast, PMA offers a significant advantage as it reacts with a broader range of compounds found in fingermark deposits, particularly lipids. researchgate.netlboro.ac.uklboro.ac.uk

The methodology involves treating a surface, primarily porous substrates like paper, with an ethanolic solution of phosphomolybdic acid. researchgate.netlboro.ac.uk Following the treatment, the sample is exposed to ultraviolet (UV) radiation, which facilitates the reduction of PMA by the components of the fingermark residue, resulting in the development of high-quality, visible fingermarks. lboro.ac.uklboro.ac.uk

Studies have shown that PMA is particularly effective on porous surfaces and its performance is comparable to other lipid-staining dyes like Oil Red O. researchgate.netlboro.ac.uk Research has also explored its potential applications on non-porous surfaces. researchgate.netlboro.ac.uk The effectiveness of the technique is influenced by the choice of solvent carrier, with primary alcohols like ethanol (B145695) and methanol (B129727) showing good results. lboro.ac.ukcore.ac.uk This application of phosphomolybdic acid provides forensic investigators with an alternative and effective tool for visualizing latent evidence that might be otherwise undetectable with conventional methods.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic Acid |

| Amino Acids |

| Ascorbic Acid |

| Bile Acids |

| Cholesterol |

| Cholic Acid |

| Ethanol |

| Fatty Acids |

| Folic Acid |

| Gallic Acid |

| Graphene |

| Hydrogen Peroxide |

| Lipids |

| Methanol |

| Ninhydrin |

| Oil Red O |

| Phosphomolybdic Acid |

| Phosphotungstic Acid |

| Polyaniline |

| Poly(3,4-ethylenedioxythiophene) |

| Polypyrrole |

| Steroids |

| Sterols |

| Tretinoin |

| Triglycerides |

Surface Morphology Characterization using Phosphomolybdic Acid as Precipitating Agent

The use of phosphomolybdic acid as a precipitating agent offers a valuable method for the preparation of samples for surface morphology characterization, particularly at the nanoscale. This technique is especially useful in conjunction with advanced imaging technologies like Atomic Force Microscopy (AFM). The precipitation reaction allows for the formation of particles that can be effectively analyzed to determine various surface parameters.

A notable application of this methodology involves the reaction of a pharmaceutical compound, fluconazole (B54011), with phosphomolybdic acid to form a pale yellow precipitate. chemmethod.comchemmethod.com This precipitate provides a suitable sample for AFM analysis, enabling a detailed investigation of its surface topography and roughness characteristics. chemmethod.com The study of such precipitates is facilitated by combining continuous flow injection analysis (CFIA) with AFM, a technique that allows for the controlled synthesis and subsequent analysis of the nanoparticles formed. chemmethod.comresearchgate.net

The primary advantage of this approach is its capacity to determine the number of nanoparticles that can occupy a given surface area, starting from the initial ground monolayer. chemmethod.com This allows for the calculation of unoccupied surface area and the concentration of nanoparticles participating on the surface. chemmethod.com A microfluidic flow system can be employed for the continuous synthesis of these nanoparticles, ensuring a smooth process without clogging. chemmethod.com

Detailed Research Findings

The investigation of the precipitate formed from the reaction of fluconazole and phosphomolybdic acid yielded specific data regarding the nanoparticle characteristics. chemmethod.com The analysis was conducted using an AFM, and the findings provide a quantitative description of the surface morphology. chemmethod.comchemmethod.com

The key parameters determined from the AFM analysis of the fluconazole-phosphomolybdic acid precipitate are summarized in the table below.

| Parameter | Value | Unit |

| Average Particle Diameter | 62.02 | nm |

| Grain Number | 306 | - |

| Roughness Average | 2.76 | nm |

| Peak to Peak | 14 | nm |

| Ten Point Height | 13.9 | nm |

| Surface Kurtosis | 2.2 | - |

| Density of Summits | 354 | 1/μm² |

| Surface Bearing Index | 1.66 | - |

| Data sourced from a study on the reaction of fluconazole with phosphomolybdic acid. chemmethod.com |

The average particle diameter of 62.02 nm confirms the formation of nanoparticles, defined as particles with dimensions less than 100 nm. chemmethod.com The surface bearing index of 1.66 suggests the presence of an additional layer of granules on the surface. chemmethod.com Furthermore, the density of summits, which is 354 per square micrometer, indicates a large number of small-sized grains. chemmethod.com

The analysis also revealed a significant amount of water trapped within the core of the precipitate, approximately 14 times more than in the valleys of the surface. chemmethod.com This observation points to a rapid nucleation process followed by crystal growth, which entraps water in the core. chemmethod.com The outer surface, forming the valleys, is exposed to the atmosphere, leading to a lower water content. chemmethod.com

This methodology, combining precipitation with phosphomolybdic acid and AFM analysis, provides a robust framework for characterizing the surface morphology of the resulting nanoparticles. chemmethod.comchemmethod.com

Integration of Phosphomolybdic Acid into Advanced Functional Materials

Design and Synthesis of Organic-Inorganic Hybrid Materials

The design and synthesis of organic-inorganic hybrid materials incorporating phosphomolybdic acid often involve the self-assembly of PMA anions with organic cations or coordination complexes. These materials benefit from the combined functionalities of both the inorganic polyoxometalate and the organic components, leading to novel synergistic properties. scichemj.org

A common synthetic strategy is the "one-pot" method, where precursors are mixed in a suitable solvent under controlled pH and temperature conditions, followed by slow evaporation to yield crystalline products. For instance, a hybrid diphosphomolybdate compound, (C₆H₂₀N₃)₂[P₂Mo₅O₂₃]·1.5H₂O, was synthesized by reacting ammonium (B1175870) molybdate (B1676688) and 3,3'-Diaminodipropylamine with phosphoric acid in an aqueous solution. scichemj.org The pH was adjusted to 6.4, and colorless crystals were obtained after slow evaporation at room temperature. scichemj.org

The structural characterization of these hybrid materials is crucial to understanding their properties. Techniques such as single-crystal X-ray diffraction, Fourier-transform infrared (FTIR) spectroscopy, and UV-Visible spectroscopy are routinely employed. In the case of (C₆H₂₀N₃)₂[P₂Mo₅O₂₃]·1.5H₂O, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. scichemj.org The structure consists of diphosphomolybdate anions, [P₂Mo₅O₂₃]⁶⁻, charge-balanced by organic cations, (C₆H₂₀N₃)³⁺, with lattice water molecules. scichemj.org The three-dimensional structure is stabilized by extensive hydrogen bonding between the organic and inorganic components. scichemj.org

Another approach involves the use of structure-directing agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) and piperazine (B1678402) (pipz) to react with molybdate sources, leading to the formation of various polyoxomolybdate clusters within the hybrid material. nih.gov The resulting compounds exhibit different dimensionalities, from discrete clusters to infinite polymeric chains, held together by hydrogen bonds with the organic cations. nih.gov The nature of the organic component and the organic-inorganic interface have been shown to influence the material's properties, such as its photochromic behavior. nih.gov

| Hybrid Material | Synthesis Method | Inorganic Component | Organic Component | Key Structural Feature |

| (C₆H₂₀N₃)₂[P₂Mo₅O₂₃]·1.5H₂O | One-pot slow evaporation | [P₂Mo₅O₂₃]⁶⁻ | (C₆H₂₀N₃)³⁺ | Layered assemblies stabilized by hydrogen bonding scichemj.org |

| (H₂DABCO)₃[Mo₇O₂₄]·4H₂O | Reaction with structure-directing agent | [Mo₇O₂₄]⁶⁻ | H₂DABCO²⁺ | Discrete polyoxomolybdate clusters nih.gov |

| (H₂DABCO)[Mo₃O₁₀]·H₂O | Reaction with structure-directing agent | ¹/∞[Mo₃O₁₀]²⁻ | H₂DABCO²⁺ | Infinite polymeric chains nih.gov |

Nanocomposite Development for Specific Research Applications

Phosphomolybdic acid has been successfully incorporated into various nanocomposites to enhance their functional properties for specific research applications, including catalysis, antimicrobial coatings, and energy storage.

One area of interest is the development of photocatalytic nanocomposites. For example, TiO₂ doped with phosphomolybdic acid nanocomposites have been synthesized for applications in the photocatalytic degradation of organic pollutants. jchemlett.com In these materials, PMA can enhance the photocatalytic activity of TiO₂ by acting as an electron acceptor, while TiO₂ can improve the electron transport and stability of PMA. jchemlett.com The synthesis of these nanocomposites is often achieved through simple and cost-effective techniques. jchemlett.com